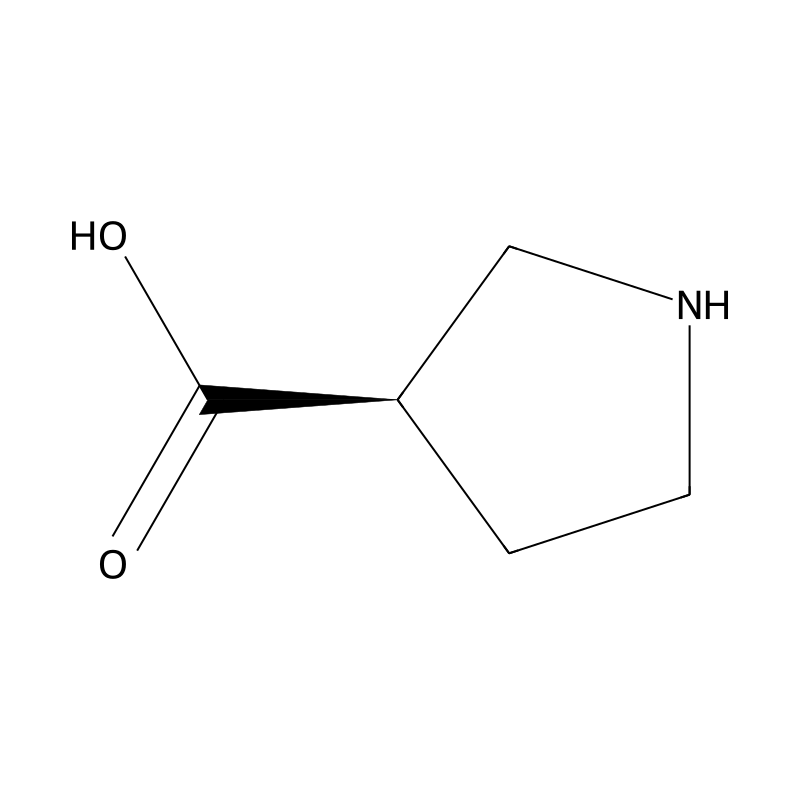

(R)-pyrrolidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-pyrrolidine-3-carboxylic acid (CAS: 72580-54-2), also known as (R)-beta-proline, is a conformationally constrained, stereochemically defined chiral building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and peptide mimetics. Commercially procured at high enantiomeric purity (≥98.0%), it presents as a white crystalline powder with a specific rotation of [α]D = -20.5° (c=2 in H2O) . Unlike standard alpha-amino acids, the positioning of the carboxylic acid group at the beta-position (C3) on the rigid pyrrolidine ring provides unique spatial vectors for functionalization, making it an essential precursor for designing highly selective receptor agonists and enzyme inhibitors where precise pharmacophore alignment is required [1].

Substituting (R)-pyrrolidine-3-carboxylic acid with its (S)-enantiomer, racemic mixtures, or the natural alpha-amino acid L-proline fundamentally compromises both process efficiency and final product efficacy. In drug design, substituting with the (S)-enantiomer alters the exit vector of the carboxylate group, which can abolish critical salt-bridge interactions within target receptor pockets (such as GPCRs), leading to unstable binding and a near-total loss of pharmacological activity [1]. From a manufacturing perspective, attempting to cut upfront costs by procuring racemic pyrrolidine-3-carboxylic acid introduces the need for complex, late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% and significantly increases downstream processing time and solvent waste[2].

Stereospecific Receptor Activation vs. (S)-Enantiomer

In the optimization of S1PR1 agonists for ulcerative colitis, the stereochemistry of the pyrrolidine polar head group dictates receptor activation. Utilizing (R)-pyrrolidine-3-carboxylic acid yields a highly potent agonist (EC50 = 0.38 nM, Emax = 101.01%) capable of forming stable salt bridges with key receptor residues (E121, Y29, R120). Conversely, substitution with the (S)-enantiomer results in an unfavorable interaction with E121, leading to an unstable binding mode and reduced efficacy[1].

| Evidence Dimension | S1PR1 Agonist Activity (EC50) and Binding Stability |

| Target Compound Data | EC50 = 0.38 nM (Maintains critical salt bridge with E121) |

| Comparator Or Baseline | (S)-pyrrolidine-3-carboxylic acid derivative |

| Quantified Difference | The (R)-enantiomer enables stable E121 interaction, which is lost by the (S)-enantiomer. |

| Conditions | In vitro β-arrestin recruitment assay and molecular docking. |

Buyers developing specific GPCR modulators must procure the exact (R)-enantiomer to ensure proper spatial alignment for receptor activation.

Subtype Selectivity in Endothelin Receptor Antagonists

The pyrrolidine-3-carboxylic acid scaffold provides the necessary conformational rigidity to achieve extreme receptor subtype selectivity in endothelin antagonists. When utilized as the core scaffold, specific derivatives achieve over 27,000-fold selectivity favoring the ET(B) receptor over the ET(A) receptor. This dramatic selectivity profile is highly dependent on the constrained beta-amino acid geometry, which precisely dictates the spatial arrangement of substituents compared to alternative unconstrained scaffolds [1].

| Evidence Dimension | Receptor Subtype Selectivity (ETB vs ETA) |

| Target Compound Data | >27,000-fold selectivity for ET(B) receptor |

| Comparator Or Baseline | Unconstrained aliphatic amine analogs |

| Quantified Difference | Massive boost in ET(B) affinity (IC50 = 8.1 nM) driven by the rigid pyrrolidine core. |

| Conditions | In vitro radioligand binding assays for ET(A) and ET(B) receptors. |

For drug discovery programs targeting endothelin pathways, this specific constrained scaffold is necessary to achieve high subtype selectivity and minimize off-target effects.

Yield Optimization in Chiral Pool Synthesis vs. Racemate

For industrial pharmaceutical applications, sourcing highly enantiopure (R)-pyrrolidine-3-carboxylic acid (≥98.0% purity) is essential for the reproducible synthesis of complex APIs. Utilizing the pure (R)-enantiomer directly in chiral pool synthesis allows for up to 100% theoretical conversion to the target stereoisomer. In contrast, starting with racemic pyrrolidine-3-carboxylic acid necessitates late-stage chiral resolution, which inherently caps the maximum theoretical yield at 50% and introduces resource-intensive separation steps [1].

| Evidence Dimension | Maximum Theoretical Yield (without resolution) |

| Target Compound Data | 100% theoretical conversion to target stereoisomer |

| Comparator Or Baseline | Racemic pyrrolidine-3-carboxylic acid |

| Quantified Difference | >50% improvement in theoretical yield and elimination of chiral resolution steps. |

| Conditions | Scale-up synthesis of chiral active pharmaceutical ingredients (APIs). |

Procuring the enantiomerically pure building block drastically reduces raw material waste and streamlines the manufacturing process for chiral drugs.

Synthesis of S1PR1 Modulators for Autoimmune Diseases

Due to its precise spatial arrangement, (R)-pyrrolidine-3-carboxylic acid is the necessary polar head group precursor for highly selective S1PR1 agonists. It ensures critical salt bridge formation (e.g., with the E121 residue) within the receptor pocket, a structural requirement that the (S)-enantiomer fails to fulfill, making it indispensable for IBD and multiple sclerosis drug development[1].

Core Scaffold for Highly Selective ET(B) Antagonists

The constrained beta-amino acid geometry of this compound makes it an ideal central scaffold for designing endothelin B (ETB) receptor antagonists. It provides the exact exit vectors needed for aryl and acetamide substituents to achieve >27,000-fold selectivity over ET(A) receptors, outperforming unconstrained aliphatic amine alternatives [2].

Chiral Pool Starting Material for Peptidomimetics

In industrial scale-up of peptidomimetics and enzyme inhibitors, procuring enantiopure (R)-pyrrolidine-3-carboxylic acid serves as a highly efficient chiral pool starting material. It allows chemists to bypass costly and yield-limiting late-stage chiral resolution steps that would be required if using a racemic mixture, directly improving overall atom economy and process efficiency [3].

References

- [1] Design, Synthesis and Biological Evaluation of Potent and Selective S1PR1 Agonists for the Treatment of Ulcerative Colitis, Drug Design, Development and Therapy

- [2] Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists, Journal of Medicinal Chemistry

- [3] Ningbo Inno Pharmchem Co., Ltd., 'Product Overview: (R)-(-)-Pyrrolidine-3-carboxylic Acid'

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types